N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-chloro-4-aminopyrido[3,2-d]pyrimidine with cyclohexylamine, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide include other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts distinct biological activities and potential therapeutic applications . Unlike some analogs, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
Properties
CAS No. |
917757-85-8 |
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Molecular Formula |
C15H18ClN5O |
Molecular Weight |
319.79 g/mol |
IUPAC Name |
N-[6-chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C15H18ClN5O/c1-9(22)17-15-19-11-7-8-12(16)20-13(11)14(21-15)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H2,17,18,19,21,22) |
InChI Key |
ZBPYNDBEMOLBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)NC3CCCCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
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